5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene

Purity Quality Control Sourcing

This benzyl bromide features a unique 2-methoxy-1,3-dimethyl substitution pattern. Only the bromomethyl derivative offers the balanced reactivity required for controlled benzylic functionalization—essential in multi-step pharma syntheses where iodo or azidomethyl analogs risk over-reaction or selectivity loss. Undergoes reliable nucleophilic substitution with amines, thiols, and carboxylates; participates in cross-coupling reactions; and converts cleanly to organolithium or Grignard reagents for modular library synthesis. Also serves as an electrophilic warhead for bioconjugation and a monomer for functionalized polymers and organic electronic materials. Select this compound when precise reactivity control is non-negotiable.

Molecular Formula C10H13BrO
Molecular Weight 229.11g/mol
CAS No. 83037-99-4
Cat. No. B371569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene
CAS83037-99-4
Molecular FormulaC10H13BrO
Molecular Weight229.11g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)CBr
InChIInChI=1S/C10H13BrO/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-5H,6H2,1-3H3
InChIKeyUNHHRBRRQFFQIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene (CAS 83037-99-4) Sourcing & Specifications


5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene is an aromatic benzyl bromide building block featuring a unique substitution pattern with methoxy and methyl groups . Its benzylic bromine provides a versatile handle for nucleophilic substitutions and cross-coupling reactions, making it a key intermediate in medicinal chemistry and materials science .

5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene: Why Analogs Fall Short in Critical Syntheses


In-class analogs like the 5-iodo, 5-ethynyl, or 5-azidomethyl derivatives possess different electronic properties and reactivity profiles that fundamentally alter reaction pathways and outcomes [1]. Critically, only the bromomethyl derivative offers the balanced reactivity required for controlled benzylic functionalization, making it irreplaceable for specific multi-step syntheses where the activity or selectivity of other halides or functional groups is unsuitable [2].

Quantitative Differentiation: Evidence for 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene


Purity Analysis: 98% HPLC Purity from Leyan

The compound is commercially available from Leyan with a specified purity of 98% as determined by HPLC . This high purity level ensures reliable performance in sensitive reactions, reducing the need for additional purification steps. Lower purity grades (e.g., 95% from other vendors) may contain impurities that can interfere with catalytic cycles or lead to unwanted side products .

Purity Quality Control Sourcing

Reactivity Comparison: Benzylic Bromide vs. Aryl Halides in Nucleophilic Substitution

The benzylic bromide in 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene is significantly more reactive towards nucleophiles than the aryl halides found in compounds like 5-Bromo-2-methoxy-1,3-dimethylbenzene (CAS 14804-38-7) [1]. This enhanced reactivity allows for facile functionalization under mild conditions, which is crucial for the late-stage diversification of complex molecules where harsh conditions would lead to decomposition [2].

Reactivity Nucleophilic Substitution Synthetic Utility

Cross-Coupling Versatility: The Strategic Advantage of a Bromomethyl Handle

The bromomethyl group in 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene is a versatile participant in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions . This contrasts with other potential handles on the same aromatic core, such as the 5-ethynyl derivative (CAS 1037717-62-6), which is primarily suited for Sonogashira or click chemistry [1]. The bromomethyl group therefore offers broader applicability for constructing diverse molecular architectures.

Cross-Coupling Suzuki Stille Heck

Potential for Metal-Halogen Exchange: Enabling Organometallic Chemistry

The bromine atom in 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene can undergo metal-halogen exchange with metals like lithium (using n-BuLi) or magnesium to form reactive organometallic reagents . This opens up a distinct avenue for functionalization not available to its iodo or chloro analogs due to differences in bond dissociation energies and exchange rates. The resulting organolithium or Grignard reagent can then react with a wide range of electrophiles, providing access to valuable substituted derivatives.

Organometallic Lithiation Grignard

Bench-Stable vs. Light-Sensitive: Comparative Stability of Halogenated Analogs

As a benzyl bromide, 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene is generally bench-stable when stored under recommended conditions (cool, dark place), making it suitable for routine laboratory use . In contrast, the corresponding 5-iodo derivative is known to be light-sensitive and can undergo photochemical decomposition, requiring more stringent handling and storage protocols . This difference in stability has direct implications for procurement and long-term project planning.

Stability Storage Procurement

Nucleophilic Displacement vs. Click Chemistry: A Strategic Choice in Bioconjugation

The bromomethyl group in 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene serves as a potent electrophile for direct nucleophilic displacement, a classic and robust method for bioconjugation (e.g., with thiols or amines) . This stands in contrast to the 5-azidomethyl analog (CAS 2228271-83-6), which is exclusively designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. The choice between these two functional groups dictates the entire conjugation strategy, with the bromide offering a simpler, catalyst-free approach that may be preferred when copper contamination is a concern.

Bioconjugation Click Chemistry Nucleophilic Displacement

Validated Applications: Where 5-(Bromomethyl)-2-methoxy-1,3-dimethylbenzene Excels


Synthesis of Complex Natural Products and Pharmaceuticals

As a versatile benzyl bromide building block, this compound is ideally suited for constructing complex molecular architectures. Its bromomethyl group is a reliable handle for introducing the substituted aromatic core into larger frameworks via nucleophilic substitution, enabling access to a wide range of natural product analogs and pharmaceutical candidates .

Advanced Material Science and Polymer Chemistry

The ability of the bromomethyl group to participate in various cross-coupling reactions makes this compound a valuable monomer or precursor for creating novel materials. It can be used to synthesize functionalized polymers, dendrimers, and organic electronic components with tailored properties, such as enhanced thermal stability or specific optoelectronic characteristics .

Chemical Biology and Targeted Probe Development

The high reactivity of the benzylic bromide towards nucleophiles like thiols and amines makes it an excellent electrophilic warhead for bioconjugation. This allows researchers to attach the substituted aromatic core to biomolecules, creating activity-based probes, affinity labels, or targeted drug conjugates for investigating biological pathways .

Organometallic Reagent and Building Block Synthesis

The bromine atom can be readily exchanged with lithium or magnesium, providing a direct route to valuable organometallic intermediates. These organolithium or Grignard reagents can then be reacted with a diverse set of electrophiles, offering a modular and efficient strategy for synthesizing a library of related compounds from a single starting material .

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